molecular formula C11H12N2O B13588055 (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol

(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol

Cat. No.: B13588055
M. Wt: 188.23 g/mol
InChI Key: ZIXRQQSMRXAUAN-SECBINFHSA-N
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Description

(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol is a chiral compound with a quinoline moiety attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with amino alcohols. One common method is the reductive amination of quinoline-2-carbaldehyde with (S)-2-aminoethanol under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the amino alcohol group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: Lacks the amino alcohol group, making it less versatile in certain reactions.

    Quinolin-2-ylmethanol: Contains a hydroxyl group instead of an amino group, leading to different reactivity.

    2-(Quinolin-2-yl)ethanol: Similar structure but lacks the chiral center, affecting its biological activity.

Uniqueness

(S)-2-Amino-2-(quinolin-2-yl)ethan-1-ol is unique due to its chiral center, which can lead to enantioselective interactions in biological systems. This property makes it particularly valuable in the development of chiral drugs and catalysts.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2S)-2-amino-2-quinolin-2-ylethanol

InChI

InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2/t9-/m1/s1

InChI Key

ZIXRQQSMRXAUAN-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)[C@@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CO)N

Origin of Product

United States

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